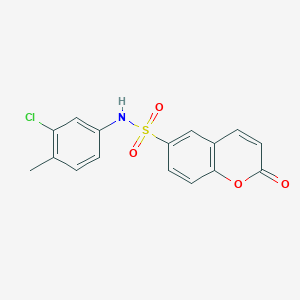![molecular formula C17H13ClN2O4S B4393413 2-{[1-(2-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4393413.png)
2-{[1-(2-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid
描述
2-{[1-(2-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid is a chemical compound that has been of great interest to researchers due to its potential applications in various scientific fields. This compound is also known as CMPI-DTSN and is a member of the pyrrolidine-2,5-dione family of compounds.
作用机制
The mechanism of action of 2-{[1-(2-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid is not well understood. However, it is believed to interact with metal ions through the formation of chelate complexes. The compound has been shown to have a high affinity for copper ions, and this interaction is thought to be responsible for its fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[1-(2-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid have not been extensively studied. However, the compound has been shown to be non-toxic to cells at concentrations up to 100 μM, indicating that it has potential as a fluorescent probe for live cell imaging.
实验室实验的优点和局限性
One of the main advantages of 2-{[1-(2-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid is its high selectivity for copper ions. This makes it a useful tool for the detection of copper in complex biological and environmental samples. However, the compound has some limitations, including its relatively low quantum yield and its sensitivity to pH and temperature changes.
未来方向
There are several potential future directions for research on 2-{[1-(2-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid. One area of interest is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another potential direction is the use of this compound as a tool for studying copper homeostasis in cells and organisms. Additionally, the synthesis of analogs of this compound with improved properties could lead to the development of more effective fluorescent probes for metal ion detection.
科学研究应用
2-{[1-(2-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid has been studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. The compound exhibits strong fluorescence in the presence of copper ions, making it a useful tool for the detection of copper in biological and environmental samples.
属性
IUPAC Name |
2-[1-(2-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S/c1-9-4-2-6-11(14(9)18)20-13(21)8-12(16(20)22)25-15-10(17(23)24)5-3-7-19-15/h2-7,12H,8H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWCDNSCLOKJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4393335.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B4393350.png)
![N-(2-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-methoxyphenyl)acetamide](/img/structure/B4393359.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4393362.png)
![N-cyclopropyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4393369.png)


![4-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4393398.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4393403.png)

![({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4393407.png)

![methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4393432.png)
